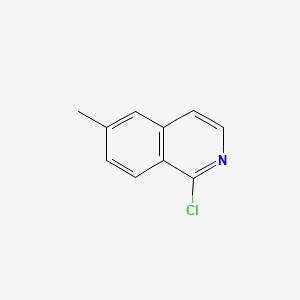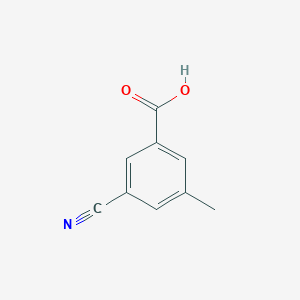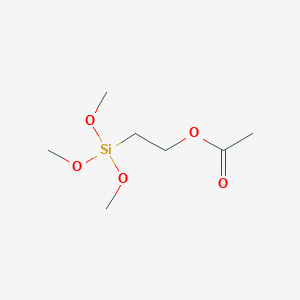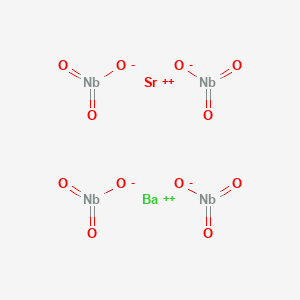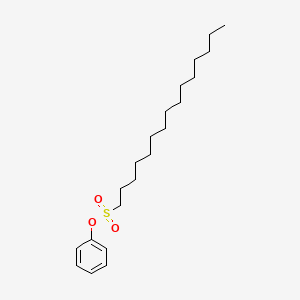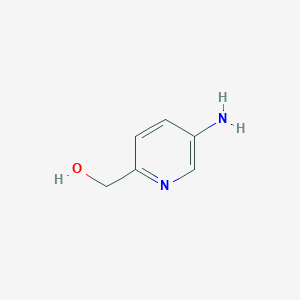
11-Cyanoundecyltrichlorosilane
概要
説明
11-Cyanoundecyltrichlorosilane is an organosilicon compound with the molecular formula C₁₂H₂₂Cl₃NSiThis compound is particularly notable for its ability to form self-assembled monolayers on surfaces, which can be used to modify surface properties such as hydrophobicity and hydrophilicity .
準備方法
Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of 11-bromoundecanenitrile with trichlorosilane in the presence of a catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 11-Cyanoundecyltrichlorosilane involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation .
化学反応の分析
Types of Reactions: 11-Cyanoundecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water and protic solvents, leading to the formation of silanols and hydrochloric acid.
Condensation: Can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often performed in the presence of catalysts such as acids or bases to facilitate the reaction.
Major Products:
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation: Forms siloxane bonds, leading to the creation of polymeric structures.
科学的研究の応用
11-Cyanoundecyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create self-assembled monolayers on various substrates, which can alter surface properties such as wettability and adhesion.
Nanotechnology: Employed in the fabrication of nanoscale devices and materials due to its ability to form well-defined monolayers.
Biomedical Applications: Investigated for use in drug delivery systems and biosensors due to its biocompatibility and ability to modify surface properties.
Industrial Coatings: Utilized in the production of coatings that enhance corrosion resistance, hydrophobicity, and other surface characteristics.
作用機序
The primary mechanism by which 11-Cyanoundecyltrichlorosilane exerts its effects is through the formation of self-assembled monolayers on surfaces. These monolayers are formed via the reaction of the trichlorosilane groups with hydroxyl groups on the substrate surface, resulting in the formation of siloxane bonds. This process leads to the creation of a highly ordered and stable monolayer that can significantly alter the surface properties of the substrate .
類似化合物との比較
Dodecyltrichlorosilane: Similar in structure but lacks the cyanide group, which affects its reactivity and applications.
Octadecyltrichlorosilane: Longer alkyl chain, leading to different surface properties when forming monolayers.
Uniqueness: 11-Cyanoundecyltrichlorosilane is unique due to the presence of the cyanide group, which provides additional functionality and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications where specific surface modifications are required .
特性
IUPAC Name |
12-trichlorosilyldodecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDKNRLTBPQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630175 | |
| Record name | 12-(Trichlorosilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724460-16-6 | |
| Record name | 12-(Trichlorosilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


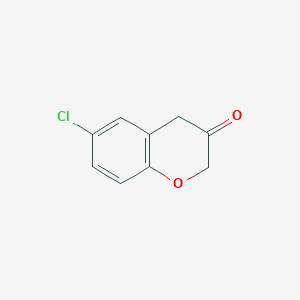


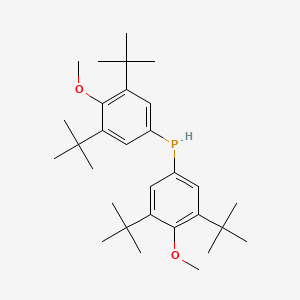
![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/new.no-structure.jpg)
